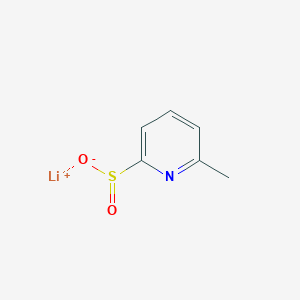Lithium(1+) ion 6-methylpyridine-2-sulfinate
CAS No.: 2171996-91-9
Cat. No.: VC5928397
Molecular Formula: C6H6LiNO2S
Molecular Weight: 163.12
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2171996-91-9 |
|---|---|
| Molecular Formula | C6H6LiNO2S |
| Molecular Weight | 163.12 |
| IUPAC Name | lithium;6-methylpyridine-2-sulfinate |
| Standard InChI | InChI=1S/C6H7NO2S.Li/c1-5-3-2-4-6(7-5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
| Standard InChI Key | RASYFYOIXBOBQQ-UHFFFAOYSA-M |
| SMILES | [Li+].CC1=NC(=CC=C1)S(=O)[O-] |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of lithium(1+) ion 6-methylpyridine-2-sulfinate consists of a pyridine ring substituted with a methyl group at the 6-position and a sulfinate group (-SO₂⁻) at the 2-position, coordinated to a lithium cation. The methyl group introduces steric and electronic effects that differentiate this compound from its alkyl-substituted counterparts.
Molecular Formula and Weight
Structural Features
-
Pyridine Ring: The aromatic heterocycle provides a planar framework that facilitates π-π interactions and coordination with metal ions.
-
Methyl Substituent: The electron-donating methyl group at the 6-position enhances the electron density of the pyridine ring, potentially increasing nucleophilicity at the sulfinate group.
-
Sulfinate Group: The -SO₂⁻ moiety acts as a versatile nucleophile and ligand, enabling diverse chemical transformations.
Table 1: Comparative Molecular Properties of Pyridine-2-Sulfinate Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent |
|---|---|---|---|
| 6-Methylpyridine-2-sulfinate1 | C₆H₆LiNO₂S | 163.1 | Methyl |
| 6-Ethylpyridine-2-sulfinate | C₇H₈LiNO₂S | 177.2 | Ethyl |
| 6-(tert-Butoxy)pyridine-2-sulfinate | C₉H₁₂LiNO₃S | 221.2 | tert-Butoxy |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of lithium(1+) ion 6-methylpyridine-2-sulfinate typically involves the neutralization of 6-methylpyridine-2-sulfinic acid with a lithium base, such as lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃), in a polar solvent (e.g., water or methanol). The reaction proceeds under mild conditions (20–40°C, pH 7–9) to ensure complete salt formation.
Reaction Scheme:
Industrial-Scale Manufacturing
Industrial production employs continuous flow reactors for high-throughput synthesis, followed by crystallization and vacuum drying to achieve >99% purity. Process optimization focuses on minimizing lithium waste and maximizing yield through pH and temperature control.
Chemical Reactivity and Reaction Pathways
Oxidation and Reduction
-
Oxidation: The sulfinate group (-SO₂⁻) can be oxidized to sulfonate (-SO₃⁻) using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
-
Reduction: Lithium aluminum hydride (LiAlH₄) reduces the sulfinate to a thiol (-SH), enabling access to sulfur-containing pharmaceuticals.
Nucleophilic Substitution
The sulfinate group participates in SN2 reactions with alkyl halides, yielding sulfones (R-SO₂-R'). For example, reaction with methyl iodide produces methyl sulfone derivatives:
Biological and Pharmacological Activity
Antimicrobial Properties
Structural analogs like the ethyl-substituted variant exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus), suggesting that the 6-methyl derivative may share similar mechanisms, such as membrane disruption or enzyme inhibition.
Table 2: Hypothesized Biological Activities of 6-Methylpyridine-2-Sulfinate
Comparative Analysis with Structural Analogs
Steric and Electronic Effects
-
Methyl vs. Ethyl: The smaller methyl group reduces steric hindrance compared to ethyl, potentially increasing reactivity in substitution reactions.
-
Methyl vs. tert-Butoxy: The tert-butoxy group’s bulkiness may hinder access to the sulfinate group, whereas the methyl group offers a balance between reactivity and stability .
Solubility and Stability
-
Aqueous Solubility: The methyl derivative’s lower molecular weight compared to ethyl and tert-butoxy analogs may enhance water solubility, facilitating biological applications.
-
Thermal Stability: Lithium salts of sulfinic acids generally decompose above 200°C, with stability influenced by substituent electron effects.
Industrial and Research Applications
Organic Synthesis
The compound serves as a precursor for sulfone-containing polymers and agrochemicals. Its compatibility with Grignard reagents enables carbon-sulfur bond formation in complex molecules.
Materials Science
Lithium sulfinates are explored as electrolytes in lithium-ion batteries due to their ionic conductivity and thermal stability. The methyl variant’s compact structure may improve electrode compatibility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume